2-Methylphenethylamine hydrochloride is an organic compound belonging to the phenethylamine class, characterized by its structural similarity to amphetamine. It is recognized for its potential psychoactive effects and has garnered attention in both scientific research and the supplement industry. The compound is often used as a stimulant and is associated with various physiological activities, including effects on neurotransmitter systems.
This compound is classified as a psychoactive substance due to its ability to influence mood and cognitive functions. It is also categorized under the broader class of phenethylamines, which includes various stimulants and hallucinogens.
The synthesis of 2-methylphenethylamine hydrochloride typically involves catalytic hydrogenation processes. One established method includes the hydrogenation of 2-phenylpropionitrile using palladium on carbon (Pd/C) as a catalyst in anhydrous ethanol, followed by the formation of the hydrochloride salt.
The molecular formula for 2-methylphenethylamine hydrochloride is , with a molar mass of approximately 135.21 g/mol. The structural representation shows a phenethylamine backbone with a methyl group attached to the second carbon atom of the phenyl ring.
2-Methylphenethylamine hydrochloride can undergo various chemical reactions typical of amines and phenethylamines, including:
These reactions often require specific conditions such as temperature control, inert atmospheres, and appropriate catalysts to prevent unwanted side reactions or degradation of the compound .
The mechanism of action for 2-methylphenethylamine hydrochloride primarily involves its interaction with neurotransmitter systems in the brain:
Relevant data indicates that while it has potential therapeutic applications, its safety profile remains under scrutiny due to reported adverse effects associated with its use in supplements .
2-Methylphenethylamine hydrochloride has been investigated for several applications:
2-Methylphenethylamine (2-MPEA) emerged during early 20th-century investigations into structurally modified sympathomimetic amines. Its synthesis was first documented alongside analogues like β-methylphenethylamine (BMPEA), driven by efforts to enhance receptor specificity and metabolic stability. Hartung and Munch’s seminal 1931 study synthesized phenylpropylamine isomers, including β-methyl derivatives, to evaluate pressor effects—marking 2-MPEA’s entry into pharmacological literature as part of a broader exploration of phenethylamine’s structure-activity relationships [7]. By the 1940s, Upjohn researchers systematically compared ring- and chain-substituted phenethylamines, noting that β-methyl substitutions altered bronchodilatory and pressor activities relative to unsubstituted or α-methyl (amphetamine) variants. For instance, β-methylphenethylamine exhibited ~1/3 the pressor potency of amphetamine but twice its bronchodilatory effect in isolated rabbit lung models [7]. This era positioned 2-MPEA derivatives as tools for dissecting adrenergic receptor interactions.
Table 1: Early Sympathomimetic Phenethylamine Derivatives
Compound | Substitution Pattern | Key Pharmacological Property | Reference |
---|---|---|---|
Epinephrine | β-Hydroxy, N-methyl | Gold standard pressor agent | [1] |
Amphetamine | α-Methyl | Potent pressor (3× β-Me-PEA) | [7] |
β-Methylphenethylamine | β-Methyl | Moderate pressor, bronchodilator | [7] |
2-Methylphenethylamine | 2-Methylphenyl | TAAR1 agonism (structural probe) | [2] |
2-Methylphenethylamine derivatives gained renewed relevance during the late 20th-century exploration of psychoactive phenethylamines. Alexander Shulgin’s work (documented in PIHKAL) accelerated interest in ring-substituted analogues, though 2-MPEA itself was less emphasized than 2C or NBOMe series. Its significance lies primarily in receptor selectivity studies: Wainscott et al. (2007) demonstrated that ortho-substituted phenethylamines like 2-MPEA exhibit exceptional potency at human trace amine-associated receptor 1 (TAAR1), with 8–27-fold higher activity than para-substituted isomers [2] [7]. This property classifies it as a "stepping-stone" compound—structurally linking endogenous phenethylamine neuromodulators to designed TAAR1 agonists. Unlike hallucinogenic 2C phenethylamines targeting 5-HT2A receptors, 2-MPEA’s ortho-methyl group favored TAAR1 engagement over serotonergic activity, directing research toward neuroregulatory mechanisms rather than psychedelic effects [4]. Consequently, it served as a molecular probe for studying trace amine systems in dopamine and serotonin pathways, reflecting a strategic pivot in psychopharmacology from phenomenology to receptor-specific mechanistic research.
The detection of 2-MPEA and its isomer β-methylphenethylamine (BMPEA) in dietary supplements represents a controversial chapter in its history. From 2012 onward, the FDA identified BMPEA—structurally analogous to 2-MPEA—in products labeled as containing Acacia rigidula, despite evidence that BMPEA is not a natural constituent of this plant [5] [7]. Although 2-MPEA itself was less frequently reported, its isomer’s presence underscored broader quality control failures; Cohen et al. (2015) found 52% of A. rigidula supplements contained BMPEA at doses up to 94 mg/day [7]. Regulatory responses were initially slow, with the FDA issuing warning letters only after independent studies confirmed adulteration [5]. This lapse highlighted governance gaps in the supplement industry, as BMPEA (and by structural association, 2-MPEA) lacked safety data for human consumption. By 2018, despite enforcement actions, BMPEA remained detectable in supplements, emphasizing ongoing challenges in regulating synthetic phenethylamines [7]. The 2-MPEA structural class thus became emblematic of ethical and analytical dilemmas in nutraceutical regulation.
Table 2: Analytical and Regulatory Status of Phenethylamine Isomers in Supplements
Compound | Status in Supplements | Primary Analytical Method | Regulatory Milestone | |
---|---|---|---|---|
β-Methylphenethylamine (BMPEA) | 52% of A. rigidula products (2015) | UPLC/MS/MS | FDA warning letters (2015–2018) | |
2-Methylphenethylamine | Less commonly reported | Chromatography (HPLC/UPLC) | Implicitly prohibited via BMPEA precedents | |
N-Methylphenethylamine (NMPEA) | Naturally in A. rigidula (~2300–5300 ppm) | Mass spectrometry | No explicit regulation | [6] |
Table 3: Structural Comparison of Key Phenethylamine Derivatives
Compound | Chemical Structure | Primary Biological Target | Relevance to 2-MPEA | |
---|---|---|---|---|
Phenethylamine (PEA) | Unsubstituted phenethyl core | TAAR1, MAO substrates | Biosynthetic precursor | |
2-Methylphenethylamine | Ortho-methyl substitution on phenyl | TAAR1 (high potency) | Focus compound | [2] |
β-Methylphenethylamine | β-Methyl substitution on ethylamine chain | TAAR1, adrenergic receptors | Isomer with supplement adulteration history | [7] |
Amphetamine | α-Methyl substitution | TAAR1, monoamine transporters | Regulated drug of abuse |
Table 4: Analytical Methods for Detecting Phenethylamine Isomers
Analytical Technique | Detection Limit | Discriminatory Power for Isomers | Application Context | |
---|---|---|---|---|
UPLC/MS/MS | ~0.1 ng/mL | High (resolves α/β-methyl chains) | BMPEA in supplements | [7] |
GC-MS | ~1 ppm | Moderate (requires derivatization) | Alkaloid screening in botanicals | |
NMR Spectroscopy | ~0.1% | High (definitive structural elucidation) | Reference standard verification |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: